molecular formula C17H18N2O3 B11556687 N-(4-butylphenyl)-2-nitrobenzamide CAS No. 120275-55-0

N-(4-butylphenyl)-2-nitrobenzamide

Cat. No.: B11556687
CAS No.: 120275-55-0
M. Wt: 298.34 g/mol
InChI Key: KRVQVYBHIFTKDT-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a butyl-substituted phenyl group through an amide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-nitrobenzamide typically involves the reaction of 4-butylaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-butylaniline in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-nitrobenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions such as temperature, pressure, and mixing. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: N-(4-butylphenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and 4-butylaniline.

Scientific Research Applications

N-(4-butylphenyl)-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological properties and potential use in drug development.

    Industry: Used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

N-(4-butylphenyl)-2-nitrobenzamide can be compared with other nitrobenzamide derivatives, such as:

    N-(4-butylphenyl)-4-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzene ring.

    N-(4-butylphenyl)-3-nitrobenzamide: Another positional isomer with the nitro group at the meta position.

    N-(4-butylphenyl)-2-aminobenzamide: The reduced form of this compound with an amine group instead of a nitro group.

The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and biological activity. The position of the nitro group and the butyl-substituted phenyl group play a crucial role in determining its properties and applications.

Properties

CAS No.

120275-55-0

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(4-butylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C17H18N2O3/c1-2-3-6-13-9-11-14(12-10-13)18-17(20)15-7-4-5-8-16(15)19(21)22/h4-5,7-12H,2-3,6H2,1H3,(H,18,20)

InChI Key

KRVQVYBHIFTKDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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